3-Aminopyridazin-4-OL

Description

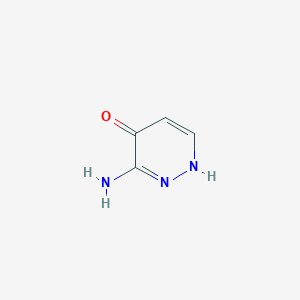

3-Aminopyridazin-4-OL is a heterocyclic organic compound featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with an amino group (-NH₂) at position 3 and a hydroxyl group (-OH) at position 4. This structure confers unique electronic and hydrogen-bonding properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-amino-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-3(8)1-2-6-7-4/h1-2H,(H2,5,7)(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDOOVLHUVVIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=C(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601727 | |

| Record name | 3-Aminopyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25015-73-0 | |

| Record name | 3-Amino-4-pyridazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25015-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridazin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like acetic acid or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridazin-4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinones.

Reduction: Reduction reactions can convert it into dihydropyridazines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide.

Major Products:

Oxidation: Pyridazinones.

Reduction: Dihydropyridazines.

Substitution: Various substituted pyridazines depending on the reagents used.

Scientific Research Applications

3-Aminopyridazin-4-OL, a compound of increasing interest in the field of medicinal chemistry, has shown promising applications in various scientific research areas. Its structural properties lend it to potential use in drug development, particularly as a therapeutic agent in treating several diseases. This article explores the applications of this compound, highlighting its synthesis, biological activities, and potential case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridazine ring with an amino group at the 3-position and a hydroxyl group at the 4-position. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, which is crucial for its application in research and development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study reported that certain derivatives displayed enhanced activity against resistant strains of Staphylococcus aureus .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific oncogenic pathways. Case studies involving different cancer cell lines have shown promising results, suggesting that further exploration could lead to new cancer therapies .

Carbonic Anhydrase Inhibition

Recent research has identified this compound as a potential inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Inhibition of specific CA isozymes could have therapeutic implications for conditions such as glaucoma and edema . The structure-activity relationship (SAR) studies have provided insight into how modifications to the compound can enhance its inhibitory efficacy.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against a panel of bacterial strains. Results indicated that modifications to the amine group significantly increased antimicrobial potency, particularly against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using breast cancer cell lines to evaluate the cytotoxic effects of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 3-Aminopyridazin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Evidence: The provided materials lack direct data on this compound, necessitating extrapolation from structural analogs.

- Pyridine vs. Pyridazine : Pyridazines generally exhibit higher dipole moments and metabolic stability compared to pyridines, which may influence their suitability for specific applications2.

Biological Activity

3-Aminopyridazin-4-OL is a compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazine ring with an amino group at position 3 and a hydroxyl group at position 4. Its chemical structure can be represented as follows:

This compound exhibits unique physicochemical properties that contribute to its biological activity, including weak basicity and a high dipole moment, which facilitate interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various pyridazinone derivatives that demonstrated potent inhibitory effects on the viability of human cancer cell lines, such as liver (HEP3BPN), breast (MDA453), and leukemia (HL60) cells. Among these, certain derivatives showed activity comparable to standard chemotherapeutic agents like methotrexate .

Table 1: Anticancer Activity of Pyridazinone Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 4g | HEP3BPN | 2.5 | Potent antiangiogenic activity against TNFα, VEGF |

| 4i | MDA453 | 3.0 | Strong inhibition of proangiogenic cytokines |

| Methotrexate | HL60 | 1.8 | Standard reference |

Antiangiogenic Effects

This compound has been identified as a potential antiangiogenic agent. It inhibits key proangiogenic factors such as TNFα and VEGF, which are crucial in tumor progression and metastasis. The antiangiogenic properties were assessed using in vitro assays where the compound demonstrated significant inhibition of endothelial cell proliferation and migration .

Antimicrobial Activity

The antimicrobial properties of pyridazine derivatives have also been explored. Research indicates that certain compounds derived from this class exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the structure can enhance antimicrobial potency, with some compounds outperforming established antibiotics like ciprofloxacin against multidrug-resistant strains .

Table 2: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 7.81 | More active than ciprofloxacin |

| Compound B | Escherichia coli | 15.62 | Equivalent to ciprofloxacin |

| Compound C | Enterococcus faecalis | 7.81 | Equivalent to ciprofloxacin |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression and angiogenesis.

- Interaction with Cellular Pathways : It modulates various signaling pathways that regulate cell growth and survival.

- Antioxidant Properties : Some studies suggest that derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Recent clinical studies have investigated the efficacy of pyridazine derivatives in preclinical models:

- Study on Hepatocellular Carcinoma : A derivative was tested in animal models for hepatocellular carcinoma, showing a reduction in tumor size and improved survival rates.

- Antimicrobial Efficacy Study : In vitro tests revealed that certain derivatives significantly inhibited bacterial growth in biofilms, suggesting potential for treating chronic infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.